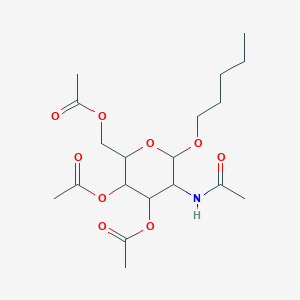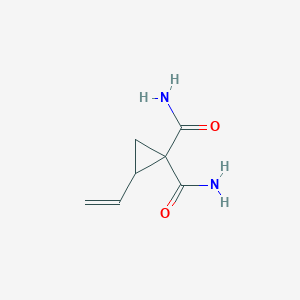
Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a compound with the molecular formula C19H31NO9 and a molecular weight of 417.45 . It is extensively used in the field of biomedicine, particularly in the study of glycosylation mechanisms and the development of innovative pharmaceuticals .
Molecular Structure Analysis
The molecular structure of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is represented by the SMILES string: CCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C .Physical And Chemical Properties Analysis
Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside has a molecular weight of 417.45 and a molecular formula of C19H31NO9 . The InChI Key is VWZQHRQPSJCOMU-FVVUREQNSA-N .Applications De Recherche Scientifique
Proteomics Research
This compound is a specialty product used in proteomics research . It plays a crucial role in the study of proteomes and their functions. Specifically, it is used to understand protein interactions and modifications, particularly glycosylation .
Glycosylation Mechanisms
Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is extensively employed in the realm of biomedicine for the scrutiny of glycosylation mechanisms . This process is vital for the proper function of proteins and lipids, and studying it can lead to significant advancements in biomedical research .
Pharmaceutical Development
The compound is an invaluable asset for the pioneering of groundbreaking pharmaceuticals. Its role in the development of new drugs, especially those targeting glycosylation-related disorders, is of paramount importance .
Antibacterial Research
In the field of antibacterial research, this compound has shown potential due to its ability to interfere with bacterial cell wall synthesis. This makes it a candidate for developing new antibacterial agents .
Antitumor Activity
The compound exhibits antitumor properties, making it a notable candidate for cancer research. Its application in studying tumor cell proliferation and metastasis is a significant area of investigation .
Antiviral Applications
Due to its potential antiviral activities, Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is being researched for its efficacy against various viral infections. This includes research into treatments for diseases like influenza and HIV .
Drug Delivery Systems
The compound’s structure allows it to be used in drug delivery systems, particularly in the targeted delivery of chemotherapeutic agents. This can enhance the efficacy of drugs while minimizing side effects .
Biomedical Research Tools
As a tool in biomedical research, this compound aids in the development of diagnostic assays and therapeutic strategies. Its application in the design of biosensors and molecular probes is also noteworthy .
Orientations Futures
Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is an important compound in the realm of biomedicine, particularly in the study of glycosylation mechanisms and the development of innovative pharmaceuticals . Its potential in combating a variety of diseases, including insidious bacterial and viral infections, suggests promising future directions .
Propriétés
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-pentoxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO9/c1-6-7-8-9-25-19-16(20-11(2)21)18(28-14(5)24)17(27-13(4)23)15(29-19)10-26-12(3)22/h15-19H,6-10H2,1-5H3,(H,20,21)/t15-,16-,17-,18-,19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZQHRQPSJCOMU-FVVUREQNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














